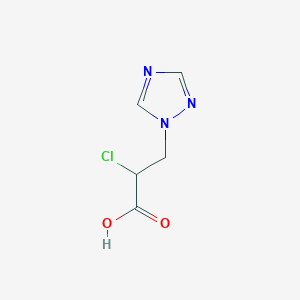
(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring, a pyridine moiety, and a phenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidin ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The resulting intermediate is then reacted with a pyridine derivative to form the pyridinyl-thioxothiazolidin compound. Finally, this intermediate undergoes a condensation reaction with phenoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioxothiazolidin ring can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidin ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxothiazolidin ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thioxothiazolidin ring structure and are known for their antidiabetic properties.
Phenoxyacetic acids: These compounds are commonly used as herbicides and plant growth regulators.
Uniqueness
(E)-2-(2-((4-oxo-3-(pyridin-3-yl)-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is unique due to its combination of a thioxothiazolidin ring, pyridine moiety, and phenoxyacetic acid group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[(E)-(4-oxo-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S2/c20-15(21)10-23-13-6-2-1-4-11(13)8-14-16(22)19(17(24)25-14)12-5-3-7-18-9-12/h1-9H,10H2,(H,20,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZWTRWIBITMF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2H-1,3-benzodioxol-5-yl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea](/img/structure/B2610983.png)
![1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2610984.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

![Ethyl 2-[[1-[(2-furanylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B2610987.png)
![4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole](/img/structure/B2610991.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)


![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)


![Methyl 3-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2611005.png)
